N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(1-Methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-Substituent: A 1-methoxypropan-2-yl group, a branched ether-containing alkyl chain that may enhance solubility and metabolic stability.
- N2-Substituent: A pyridin-3-yl (3-pyridyl) group, a heteroaromatic moiety that could influence receptor binding or electronic properties.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., oxalamides with pyridyl, methoxyalkyl, or aromatic substituents) are well-documented in pharmaceuticals, flavor enhancers, and antimicrobial agents .
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(7-17-2)13-10(15)11(16)14-9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUYAUUKZUGWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with pyridine-3-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biological studies. This article explores the applications of this compound, focusing on its synthesis, biological activity, and potential therapeutic uses, supported by data tables and documented case studies.
Structure and Composition
This compound has the molecular formula and a molecular weight of 250.29 g/mol. The compound features an oxalamide linkage, which is a characteristic that contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxalamides, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Research into the anticancer potential of oxalamides has revealed promising results. Compounds like this compound are being investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several case studies highlight the effectiveness of this compound in biological assays:
- Antimicrobial Testing : A study assessed the antimicrobial activity using the disc diffusion method against multiple strains. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapy.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that it interacts favorably with target proteins involved in cancer progression and microbial resistance.
Summary of Biological Activities
Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxalyl chloride reaction | Pyridine derivative + oxalyl chloride | 85% |
| Amine coupling | N1-(1-methoxypropan-2-yl)amine | 90% |
Mechanism of Action
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The pyridin-3-yl group in the target compound differs from the pyridin-2-yl group in S336, which is critical for umami receptor (TAS1R1/TAS1R3) activation . Pyridin-3-yl may alter binding affinity or selectivity in therapeutic targets.
- Branched methoxyalkyl chains (e.g., 1-methoxypropan-2-yl) are rare in the literature compared to aromatic (e.g., dimethoxybenzyl in S336) or halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 28). These groups may improve solubility but reduce metabolic oxidation rates .
Antiviral oxalamides (e.g., Compound 15) exhibit moderate efficacy (IC50 values in µM range) against HIV entry, with stereochemistry and thiazole rings influencing potency . Halogenated analogs (e.g., Compound 28) show enhanced antimicrobial activity, likely due to increased lipophilicity and target binding .
Pyridyl groups are often metabolized via oxidation or glucuronidation, which could influence clearance rates in vivo .
Biological Activity
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃ |
| Molecular Weight | 305.37 g/mol |
| CAS Number | 1428351-48-7 |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The precise mechanism can vary depending on the biological context, but it often involves binding to active sites on enzymes or receptors, thereby modulating their activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that oxalamides can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian cancer cells (OVCAR-3) . The effectiveness of these compounds is often assessed using cell viability assays such as the MTT assay, which measures the metabolic activity of cells.
Antimicrobial Properties
In addition to anticancer activity, this compound may possess antimicrobial properties. Similar oxalamides have been investigated for their ability to inhibit bacterial growth and could serve as potential leads for developing new antimicrobial agents .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of oxalamide derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells .
- Inhibition Studies : In vitro assays have been conducted to assess the inhibition of specific enzymes by oxalamide derivatives. For example, compounds were tested against α-amylase and acetylcholinesterase, showing promising inhibitory effects that suggest potential therapeutic applications in managing diabetes and Alzheimer's disease .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of oxalamides has revealed that modifications in chemical structure significantly influence their biological activity. For instance, variations in substituents on the pyridine ring can enhance or diminish anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
